molecular formula C15H17FN2O3 B7450656 N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide

N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide

Cat. No.: B7450656
M. Wt: 292.30 g/mol
InChI Key: COJHGXMUOHRNMI-LBPRGKRZSA-N
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Description

N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a fluorinated benzopyran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the benzopyran core, which is fluorinated at the 8-position.

    Formation of the Carbamoyl Intermediate: The benzopyran derivative is then reacted with an appropriate isocyanate to form the carbamoyl intermediate.

    Coupling with Prop-2-enamide: The final step involves coupling the carbamoyl intermediate with prop-2-enamide under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carbamoyl moiety, potentially converting it to an amine.

    Substitution: The fluorine atom in the benzopyran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may be exploited in the design of new polymers or as a component in advanced materials.

Mechanism of Action

The mechanism of action of N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The fluorinated benzopyran moiety may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide: This compound is similar in structure but contains a chlorine atom instead of fluorine.

    N-(2-{[(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide: This variant has a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it distinct from its analogs and potentially more effective in its applications.

Properties

IUPAC Name

N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-2-13(19)17-8-6-14(20)18-12-7-9-21-15-10(12)4-3-5-11(15)16/h2-5,12H,1,6-9H2,(H,17,19)(H,18,20)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJHGXMUOHRNMI-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1CCOC2=C1C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCCC(=O)N[C@H]1CCOC2=C1C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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